molecular formula C21H22Cl2N4O2S B8660143 1H-Imidazole-2-ethanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(4-pyridinylmethyl)-, carbamate (ester) CAS No. 178980-32-0

1H-Imidazole-2-ethanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(4-pyridinylmethyl)-, carbamate (ester)

Cat. No. B8660143
M. Wt: 465.4 g/mol
InChI Key: FOJMOUKCGIKIGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06147097

Procedure details

In 10 ml of dry tetrahydrofuran was dissolved 1.0 g (2.4 mmol) of the alcohol compound (123b), and the mixture was cooled to -20° C., followed by addition of 540 mg (2.9 mmol) of trichloroacetylisocyanate. After 3 minutes, the mixture was warmed to 0° C. and stirred for 10 minutes. There were added 4 ml of water and 2 ml of triethylamine, and the mixture was warmed at 50° C. for 2 hours. The mixture was diluted with ice-water, extracted with ethyl acetate, the extract was washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (10% methanol/ethyl acetate), and recrystallized from ethyl acetate to give 930 mg of Compound I-138 as crystals (yield 85%). mp 189-191° C.
Quantity
540 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([S:9][C:10]2[N:14]([CH2:15][C:16]3[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=3)[C:13]([CH2:22][CH2:23][OH:24])=[N:12][C:11]=2[CH:25]([CH3:27])[CH3:26])[CH:5]=[C:6]([Cl:8])[CH:7]=1.ClC(Cl)(Cl)[C:30]([N:32]=C=O)=[O:31].O.C(N(CC)CC)C>O1CCCC1>[C:30]([O:24][CH2:23][CH2:22][C:13]1[N:14]([CH2:15][C:16]2[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=2)[C:10]([S:9][C:4]2[CH:3]=[C:2]([Cl:1])[CH:7]=[C:6]([Cl:8])[CH:5]=2)=[C:11]([CH:25]([CH3:27])[CH3:26])[N:12]=1)(=[O:31])[NH2:32]

Inputs

Step One
Name
Quantity
540 mg
Type
reactant
Smiles
ClC(C(=O)N=C=O)(Cl)Cl
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
O
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)SC1=C(N=C(N1CC1=CC=NC=C1)CCO)C(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed at 50° C. for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (10% methanol/ethyl acetate)
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
3 min
Name
Type
product
Smiles
C(N)(=O)OCCC=1N(C(=C(N1)C(C)C)SC1=CC(=CC(=C1)Cl)Cl)CC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 930 mg
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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